molecular formula C6HF11 B3350823 Undecafluorocyclohexane CAS No. 308-24-7

Undecafluorocyclohexane

Cat. No.: B3350823
CAS No.: 308-24-7
M. Wt: 282.05 g/mol
InChI Key: AWQSRASHARXGAH-UHFFFAOYSA-N
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Preparation Methods

Undecafluorocyclohexane is typically synthesized through the reaction of phosgene or chlorine with perfluorocyclohexane. This reaction requires high temperature and high pressure conditions to proceed efficiently . Industrial production methods often involve the use of specialized equipment to maintain these conditions and ensure the purity of the final product.

Chemical Reactions Analysis

Undecafluorocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the carbon-fluorine bonds.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles like sodium hydroxide or potassium hydroxide for substitution reactions. Oxidation may require strong oxidizing agents like potassium permanganate, while reduction might involve hydrogen gas in the presence of a catalyst.

    Major Products: The products of these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Undecafluorocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecafluorocyclohexane is primarily related to its chemical stability and inertness. The strong carbon-fluorine bonds make it resistant to degradation, allowing it to maintain its structure under various conditions. This stability is crucial for its applications in harsh chemical environments and as a contrast agent in medical imaging .

Comparison with Similar Compounds

Undecafluorocyclohexane can be compared with other fluorinated cyclohexanes, such as dodecafluorocyclohexane (C₆F₁₂). Both compounds exhibit similar physical properties, but this compound has one hydrogen atom, making it slightly less fluorinated. This difference can affect their reactivity and applications. For instance, dodecafluorocyclohexane might be more inert due to the absence of hydrogen .

Similar Compounds

  • Dodecafluorocyclohexane (C₆F₁₂)
  • Perfluoromethylcyclohexane (C₇F₁₄)
  • Perfluorodecalin (C₁₀F₁₈)

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluorocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11/c7-1-2(8,9)4(12,13)6(16,17)5(14,15)3(1,10)11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQSRASHARXGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075384
Record name Undecafluorocyclohexane
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Molecular Weight

282.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308-24-7
Record name 1,1,2,2,3,3,4,4,5,5,6-Undecafluorocyclohexane
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Record name Undecafluorocyclohexane
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Record name Undecafluorocyclohexane
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Record name Undecafluorocyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undecafluorocyclohexane
Reactant of Route 2
Undecafluorocyclohexane
Reactant of Route 3
Undecafluorocyclohexane
Reactant of Route 4
Undecafluorocyclohexane
Reactant of Route 5
Undecafluorocyclohexane

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